(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (14323) suggests that it may have good bioavailability .
Result of Action
As a piperidine derivative, it may have a variety of potential therapeutic effects .
Action Environment
Like other pharmaceutical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .
Biological Activity
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound featuring a triazole ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₁H₁₈N₄O |
Molecular Weight | 210.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, the piperidine moiety interacts with monoamine oxidase, influencing neurotransmitter levels and signaling pathways .
- Signal Transduction Modulation : It affects cellular signaling pathways by interacting with proteins that are crucial for signal transduction. This modulation can alter gene expression and cellular responses .
- Ubiquitin Ligase Interaction : The compound has potential as a cereblon E3 ubiquitin ligase modulator. This interaction may lead to targeted protein degradation, which is significant in cancer therapy .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties through the inhibition of tumor necrosis factor-alpha (TNF-alpha) production. In particular, analogs have been developed that enhance potency and solubility in preclinical models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it demonstrated efficacy in reducing markers associated with inflammatory responses .
Case Studies
Several studies highlight the biological activity of this compound:
- In Vitro Studies : In vitro assays revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Animal Models : In animal models of chronic inflammation, compounds derived from triazole structures showed promising results in decreasing inflammatory markers and improving overall health outcomes .
Properties
IUPAC Name |
[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCCRROZOHHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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